(5-Ethyl-1,2-oxazol-3-yl)methanethiol
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Overview
Description
(5-Ethyl-1,2-oxazol-3-yl)methanethiol is a chemical compound with the molecular formula C6H9NOS. It is a member of the oxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 5-position and a methanethiol group at the 3-position of the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with α-bromoacetaldehyde followed by cyclization to form the oxazole ring. The thiol group can then be introduced via nucleophilic substitution using thiourea or other sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,2-oxazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
(5-Ethyl-1,2-oxazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,2-oxazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(3-Methoxy-1,2-oxazol-5-yl)methanethiol: Contains a methoxy group at the 3-position.
(3-Methyl-1,2-oxazol-5-yl)methanethiol: Similar structure with a methyl group at the 3-position
Uniqueness
(5-Ethyl-1,2-oxazol-3-yl)methanethiol is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanethiol |
InChI |
InChI=1S/C6H9NOS/c1-2-6-3-5(4-9)7-8-6/h3,9H,2,4H2,1H3 |
InChI Key |
DQDHYHOTJMWTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)CS |
Origin of Product |
United States |
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